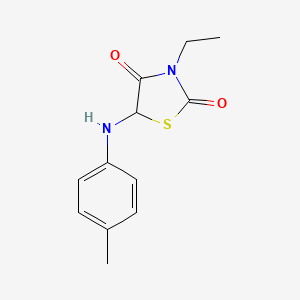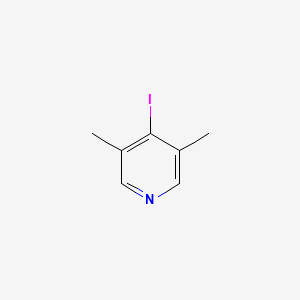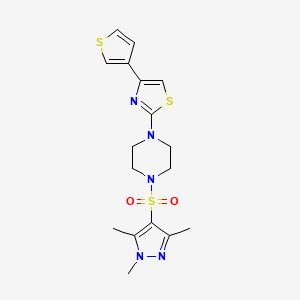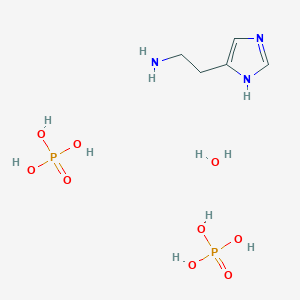
(E)-N-(4-(dimethylamino)but-2-yn-1-yl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(4-(dimethylamino)but-2-yn-1-yl)but-2-enamide, also known as DMABN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMABN is a derivative of but-2-enamide and is a potent inhibitor of various enzymes. Its chemical structure makes it an ideal candidate for drug development, and it has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of (E)-N-(4-(dimethylamino)but-2-yn-1-yl)but-2-enamide is not fully understood, but it is believed to inhibit enzymes by binding to their active sites. It has been shown to be a reversible inhibitor of acetylcholinesterase and butyrylcholinesterase, two enzymes that play a crucial role in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been shown to have antitumor properties and can inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-N-(4-(dimethylamino)but-2-yn-1-yl)but-2-enamide has several advantages and limitations for lab experiments. Its unique chemical structure makes it an ideal candidate for drug development, and its ability to inhibit enzymes makes it a valuable tool for studying enzyme function. However, this compound can be toxic at high concentrations, and its effects on living organisms are not fully understood.
Zukünftige Richtungen
There are several future directions for the study of (E)-N-(4-(dimethylamino)but-2-yn-1-yl)but-2-enamide. One potential application is in the development of new drugs for the treatment of Alzheimer's disease. This compound has been shown to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is depleted in Alzheimer's patients. This compound could potentially be used to slow the progression of the disease and improve cognitive function.
Another potential application is in the development of new anticancer drugs. This compound has been shown to have antitumor properties and can inhibit the growth of cancer cells in vitro. Further studies are needed to determine its efficacy in vivo and its potential as a cancer treatment.
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to inhibit enzymes and increase the levels of acetylcholine in the brain makes it a valuable tool for studying enzyme function and developing new drugs for the treatment of various diseases. Further studies are needed to fully understand its biochemical and physiological effects and its potential as a therapeutic agent.
Synthesemethoden
(E)-N-(4-(dimethylamino)but-2-yn-1-yl)but-2-enamide can be synthesized through several methods, including the reaction of but-2-enamide with dimethylamine and propargyl bromide. The reaction takes place under specific conditions, and the resulting product is purified through various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
(E)-N-(4-(dimethylamino)but-2-yn-1-yl)but-2-enamide has been extensively studied for its potential applications in various fields of scientific research. It is primarily used as an inhibitor of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This compound has also been shown to have antitumor properties and can inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
(E)-N-[4-(dimethylamino)but-2-ynyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-4-7-10(13)11-8-5-6-9-12(2)3/h4,7H,8-9H2,1-3H3,(H,11,13)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFINEKKUOVFPR-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCC#CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCC#CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2847961.png)

![Methyl N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamate](/img/structure/B2847965.png)


![N-[4-(2-chloroacetyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B2847968.png)

![4-[[2-[1-(2-Hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzamide](/img/structure/B2847970.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(trimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2847973.png)
![1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propylurea](/img/structure/B2847975.png)
![2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2847977.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2847978.png)
